molecular formula C17H20N4O3S B2428083 7-benzyl-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 500198-79-8

7-benzyl-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2428083
M. Wt: 360.43
InChI Key: ZTMIVPLCUBIWDD-UHFFFAOYSA-N
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Description

The compound’s name suggests that it is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzyl group, a methoxyethylthio group, and two methyl groups attached to the purine ring.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a purine base. The additional groups (benzyl, methoxyethylthio, and methyl) would be added in subsequent steps through various chemical reactions.



Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present in the molecule. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the thioether group might be susceptible to oxidation.



Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using standard laboratory techniques.


Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Studies have shown that derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant analgesic and anti-inflammatory activities. For instance, new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties have been pharmacologically evaluated and found to possess notable analgesic properties. The analgesic and anti-inflammatory effects were particularly strong in benzylamide derivatives, suggesting the potential of benzyl-substituted purine diones in developing new pharmacological agents (Zygmunt et al., 2015).

Metal Complex Synthesis

The synthesis and study of mixed ligand-metal complexes of purine derivatives, including 1,3-dimethyl-7H-purine-2,6-dione, have been explored. These complexes have shown interesting properties that could have implications in various fields, including catalysis and materials science. By studying the coordination of these purine derivatives with metal ions through nitrogen and other atoms, researchers can gain insights into potential applications in developing new materials or catalytic systems (Shaker, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine this.


Future Directions

Future research could involve studying the compound’s biological activity, if any, and optimizing its synthesis. If the compound shows promising activity, it could be further developed as a drug or research tool.


properties

IUPAC Name

7-benzyl-8-(2-methoxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-19-14-13(15(22)20(2)17(19)23)21(11-12-7-5-4-6-8-12)16(18-14)25-10-9-24-3/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMIVPLCUBIWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCOC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-8-(2-methoxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione

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